molecular formula C20H13F4NO2 B11537390 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11537390
M. Wt: 375.3 g/mol
InChI Key: GFZYQKMEJHELRA-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes fluorophenoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorophenol with 2-(trifluoromethyl)benzaldehyde under basic conditions to form an intermediate. This intermediate is then subjected to further reactions, such as imination, to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding phenolic derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy and trifluoromethyl groups, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions include phenolic derivatives, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(3-fluorophenoxy)-5-(trifluoromethyl)aniline
  • 2-bromo-5-fluorobenzotrifluoride
  • Ethyl acetoacetate

Uniqueness

What sets 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol apart from these similar compounds is its unique combination of fluorophenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13F4NO2

Molecular Weight

375.3 g/mol

IUPAC Name

2-[[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H13F4NO2/c21-15-5-3-6-16(11-15)27-19-9-8-14(20(22,23)24)10-17(19)25-12-13-4-1-2-7-18(13)26/h1-12,26H

InChI Key

GFZYQKMEJHELRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC(=CC=C3)F)O

Origin of Product

United States

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